2-Bromo-4-iodobenzoic acid
Overview
Description
2-Bromo-4-iodobenzoic acid is an organic compound with the molecular formula C₇H₄BrIO₂ It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by bromine and iodine atoms, respectively
Mechanism of Action
Target of Action
It’s structurally similar compound, 2-iodosobenzoic acid (iba), has been used as a catalyst and reagent in various reactions
Mode of Action
It’s structurally similar compound, 2-iodosobenzoic acid (iba), interacts with its targets through oxidation . IBA can be regenerated from 2-iodobenzoic acid without requiring an external ligand except for water in this reoxidation step . This is because the carboxy group adjacent to the iodine atom serves as an endogenous ligand .
Biochemical Pathways
Its structurally similar compound, 2-iodosobenzoic acid (iba), has been used in various reactions, including decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative c–h arylation, c–h hydroxylation, c-h oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation .
Pharmacokinetics
It’s structurally similar compound, 2-iodosobenzoic acid (iba), is known to have high gi absorption and is bbb permeant .
Result of Action
Its structurally similar compound, 2-iodosobenzoic acid (iba), has been used as a catalyst and reagent in various reactions , suggesting that it may have similar effects.
Action Environment
Its structurally similar compound, 2-iodosobenzoic acid (iba), is known to be used in aqueous solution under mild conditions at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-iodobenzoic acid can be synthesized through several methods. One common approach involves the bromination of 4-iodobenzoic acid. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-iodobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and iodine atoms.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
2-Bromo-4-iodobenzoic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzoic Acid: Lacks the iodine atom, making it less reactive in certain coupling reactions.
4-Iodobenzoic Acid: Lacks the bromine atom, affecting its reactivity and applications.
2-Iodobenzoic Acid: Similar structure but with iodine at the 2-position instead of bromine.
Uniqueness
2-Bromo-4-iodobenzoic acid’s unique combination of bromine and iodine atoms at specific positions on the benzene ring gives it distinct reactivity and versatility in organic synthesis, making it valuable for various applications .
Properties
IUPAC Name |
2-bromo-4-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGWJGNOWJHSLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80606322 | |
Record name | 2-Bromo-4-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80606322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28547-29-7 | |
Record name | 2-Bromo-4-iodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28547-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80606322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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